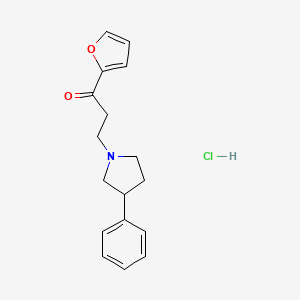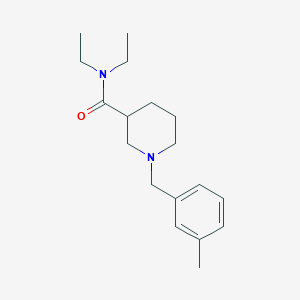
1-(2-furyl)-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furyl)-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly known as FPPP and belongs to the family of cathinones, which are synthetic analogs of the natural stimulant cathinone found in the khat plant. FPPP is a white crystalline powder that is soluble in water and has a molecular weight of 323.87 g/mol.
Mecanismo De Acción
The mechanism of action of FPPP involves the inhibition of the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in an increase in the activity of the dopaminergic and noradrenergic systems, which are involved in the regulation of mood, attention, and pain perception.
Biochemical and Physiological Effects:
FPPP has been shown to have a number of biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, leading to an increase in the activity of the dopaminergic and noradrenergic systems. This results in an improvement in mood, attention, and pain perception. FPPP has also been found to increase the levels of serotonin in the brain, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FPPP in lab experiments include its well-established synthesis method and its potential therapeutic applications. However, there are also some limitations to its use. FPPP is a controlled substance in many countries, which may limit its availability for research purposes. Additionally, its potential for abuse and addiction makes it important to use caution when working with this compound.
Direcciones Futuras
There are several future directions for research on FPPP. One potential area of study is the development of new analogs with improved therapeutic properties and reduced side effects. Another area of study is the investigation of the long-term effects of FPPP on the dopaminergic and noradrenergic systems, as well as its potential for abuse and addiction. Finally, the potential use of FPPP in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia, warrants further investigation.
Métodos De Síntesis
The synthesis of FPPP involves the reaction of 2-furoyl chloride with 3-phenyl-1-pyrrolidinepropanol in the presence of a base such as sodium hydroxide. The resulting product is then purified and converted to its hydrochloride salt form. The synthesis method of FPPP has been well established in the literature, and the compound is readily available for research purposes.
Aplicaciones Científicas De Investigación
FPPP has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Additionally, FPPP has been found to have analgesic properties, making it a potential candidate for the treatment of pain.
Propiedades
IUPAC Name |
1-(furan-2-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c19-16(17-7-4-12-20-17)9-11-18-10-8-15(13-18)14-5-2-1-3-6-14;/h1-7,12,15H,8-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCQDCLNCWBFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5055876.png)
![N-[4-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5055888.png)
![2-(allylthio)-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-1H-benzimidazole](/img/structure/B5055896.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5055902.png)
![4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5055906.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-methyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5055918.png)
![5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5055931.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055953.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5055961.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5055968.png)
![ethyl {4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5055976.png)

![2,4-dibromo-6-[1-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B5055988.png)
![5-[(5-bromo-2-furyl)methylene]-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055994.png)
